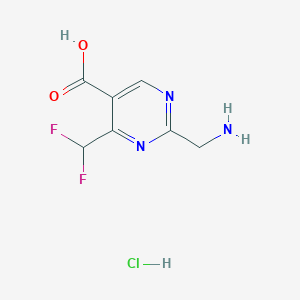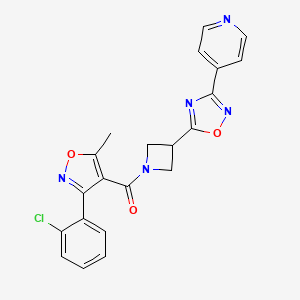![molecular formula C15H16BrNO B2722800 1-(4-Bromophenyl)-2-[(4-methylphenyl)amino]ethanol CAS No. 370587-98-7](/img/structure/B2722800.png)
1-(4-Bromophenyl)-2-[(4-methylphenyl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-Bromophenyl)-2-[(4-methylphenyl)amino]ethanol” is a complex organic compound. It contains a bromophenyl group, a methylphenyl group, and an aminoethanol group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl groups), a bromine atom attached to one of the phenyl rings, a methyl group attached to the other phenyl ring, and an aminoethanol group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The bromine atom could be involved in substitution reactions, while the amino and alcohol groups could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the positions of the functional groups on the phenyl rings could significantly influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Receptor Differentiation
- The modification of the structural analog 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, similar in structure to 1-(4-Bromophenyl)-2-[(4-methylphenyl)amino]ethanol, has been shown to change sympathomimetic activity, contributing to the differentiation of β-receptor populations into β-1 and β-2 types. This differentiation is significant in understanding receptor functions across different tissues, including the heart, adipose tissue, uterus, and bronchioles (Lands, Ludueña, & Buzzo, 1967).
Synthesis of Adrenergic Agents
- The compound has been utilized in the synthesis of new adrenergic agents, demonstrated by the resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol through enantioselective processes. Such syntheses are crucial in developing compounds with potential therapeutic applications (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).
Preparation and Detection of Chiral Methyl Groups
- In the study of chiral methyl groups, the compound has been referenced in the context of synthesizing and detecting asymmetric methyl groups, which are fundamental in the study of organic synthesis and stereochemistry (Lüthy, Rétey, & Arigoni, 1969).
Heterocyclic Compounds Synthesis
- The compound is also involved in the synthesis of heterocyclic compounds, such as in the study of norphenylephrine derivatives and their application to isoquinoline syntheses. These syntheses are crucial for developing pharmacologically active compounds (Kametani et al., 1970).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-bromophenyl)-2-(4-methylanilino)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-11-2-8-14(9-3-11)17-10-15(18)12-4-6-13(16)7-5-12/h2-9,15,17-18H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZNHEBRGOQSNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(C2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-iodo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2722717.png)
![(E)-N-(benzo[d]thiazol-6-yl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2722718.png)
![1-phenyl-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylic acid 4,4-dioxide](/img/structure/B2722719.png)

![Ethyl 2-[(1-methylpyrazol-3-yl)amino]benzoate](/img/structure/B2722723.png)
![Methyl 1-[4-(3-t-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylate](/img/structure/B2722727.png)



![Methyl [(2-hydroxyphenyl)carbamoyl]formate](/img/structure/B2722735.png)
![Ethyl 4-[(3,5-difluorobenzyl)oxy]-6-methyl-3-quinolinecarboxylate](/img/structure/B2722736.png)
![8-(2,5-dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromene](/img/structure/B2722737.png)
![N-[2-(1-Cyclohexenyl)ethyl]-4-methylpyridine-2-amine](/img/structure/B2722738.png)
![N-cycloheptyl-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2722739.png)